cis-Aconitic acid

Catalog No.
S1487907
CAS No.
585-84-2
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic acid

CAS Number

585-84-2

Product Name

cis-Aconitic acid

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-

InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N

SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER
400.0 mg/mL
soluble in water and alcohol

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

Precursor to Itaconic Acid:

  • cis-Aconitic acid acts as a precursor to itaconic acid, a molecule with diverse biological and industrial functions.
  • The enzyme cis-aconitate decarboxylase catalyzes the conversion of cis-aconatic acid to itaconic acid.
  • Itaconic acid research focuses on its potential as an:
    • Immunomodulator: Itaconic acid exhibits antibacterial, antiviral, and immunoregulatory properties, making it a potential therapeutic target in immune response studies.
    • Tumor modulator: Recent studies investigate its role in both promoting and inhibiting tumor growth, highlighting the need for further exploration.
    • Biomaterial: Itaconic acid's unique chemical properties are being explored for developing novel biomaterials in polymer science and pharmacy.

Potential Anti-inflammatory Effects:

  • Studies suggest that cis-aconitic acid may possess anti-inflammatory properties.
  • Research on mice models indicates its potential to reduce joint inflammation and leukocyte accumulation in gout and arthritis, suggesting its therapeutic potential for inflammatory diseases.
  • Further research is needed to understand the underlying mechanisms of its anti-inflammatory effects and its potential application in human treatments.

Studies as a Metabolite:

  • As a metabolite found in various organisms like bacteria and plants, cis-aconitic acid plays a role in their metabolic pathways, including the tricarboxylic acid cycle.
  • Understanding its role in these pathways can contribute to a broader understanding of cellular metabolism and potential drug development targeting these pathways.

Cis-aconitic acid is an organic compound classified as a tricarboxylic acid with the chemical formula C6H6O6\text{C}_6\text{H}_6\text{O}_6. It is one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. In cis-aconitic acid, both carboxyl groups are positioned on the same side of the double bond in the carbon backbone, which leads to distinct chemical and physical properties compared to its trans counterpart . This compound plays a crucial role in biological systems, particularly in the citric acid cycle, where it serves as an intermediate in the conversion of citric acid to isocitric acid .

Role in Biological Systems:

Cis-aconitate, the conjugate base of cis-aconitic acid, functions as a crucial intermediate in the citric acid cycle. Through its isomerization to isocitrate, it facilitates the conversion of citrate into a form readily utilized for further energy production steps within the cycle [].

  • Decarboxylation: It can undergo decarboxylation to form itaconic acid, releasing carbon dioxide. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase, which is vital in metabolic pathways .
  • Isomerization: Cis-aconitic acid can be converted to trans-aconitic acid through isomerization reactions, influenced by factors such as temperature and solvent conditions .
  • Coordination Complex Formation: As a polycarboxylic acid, cis-aconitic acid can form coordination complexes with metal ions, which may have implications in materials science and catalysis .

Cis-aconitic acid is recognized for its biological significance:

  • Metabolic Role: It acts as an intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in aerobic organisms. Its conversion to isocitrate is essential for cellular respiration .
  • Enzyme Inhibition: Studies indicate that cis-aconitic acid can inhibit aconitase, an enzyme critical for converting citrate to isocitrate. This inhibition may lead to an accumulation of citric acid, affecting metabolic processes .

Cis-aconitic acid can be synthesized through several methods:

  • Dehydration of Citric Acid: The most common method involves dehydrating citric acid using sulfuric acid. The reaction proceeds as follows:
    (HO2CCH2)2C OH CO2HHO2CCH=C CO2H CH2CO2H+H2O(\text{HO}_2\text{CCH}_2)_2\text{C OH CO}_2\text{H}\rightarrow \text{HO}_2\text{CCH}=\text{C CO}_2\text{H CH}_2\text{CO}_2\text{H}+\text{H}_2\text{O}
    This process yields a mixture of cis and trans isomers .
  • Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce cis-aconitic acid from renewable resources like sugarcane and beetroot juice. These methods are gaining attention due to their sustainability and efficiency .

Cis-aconitic acid has various applications across different fields:

  • Food Industry: It is used as a flavoring agent and preservative due to its acidic properties .
  • Pharmaceuticals: Its role in metabolism makes it a candidate for research into metabolic disorders and potential therapeutic applications .
  • Bioplastics: Research into its use as a building block for biodegradable plastics is ongoing, highlighting its potential in sustainable materials science .

Interaction studies involving cis-aconitic acid focus primarily on its enzymatic interactions:

  • Enzymatic Mechanisms: Research has detailed the binding mechanisms of cis-aconitate decarboxylase with cis-aconitic acid, providing insights into how this compound participates in metabolic pathways. The structural studies reveal how specific residues in enzymes interact with cis-aconitate during catalysis .

Several compounds share structural similarities with cis-aconitic acid. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Trans-Aconitic AcidGeometric IsomerMore stable due to less electronic repulsion; higher melting point .
Itaconic AcidDecarboxylation ProductFormed from cis-aconitic acid; used in biopolymer synthesis .
Citric AcidTricarboxylic AcidPrecursor to cis-aconitic acid; central role in metabolism .
Fumaric AcidUnsaturated Dicarboxylic AcidStructural isomer; involved in different metabolic pathways .

Cis-aconitic acid's unique geometric configuration allows it to participate specifically in certain enzymatic reactions that other similar compounds cannot.

Physical Description

White to yellowish solid; [Hawley]
Solid
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Melting Point

194-195 °C (WITH DECOMP)
125 °C

UNII

OF5471ZHRR

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

585-84-2
499-12-7

Wikipedia

(Z)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid: INACTIVE
1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010

Dates

Modify: 2023-08-15
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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